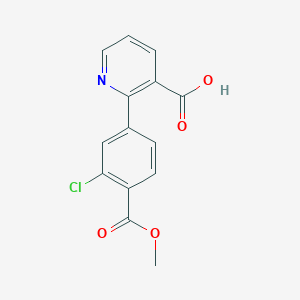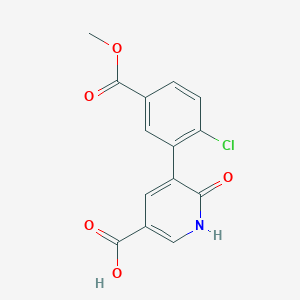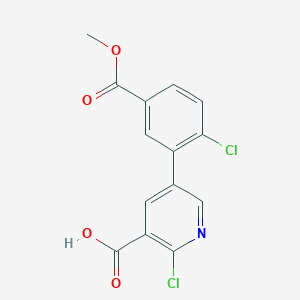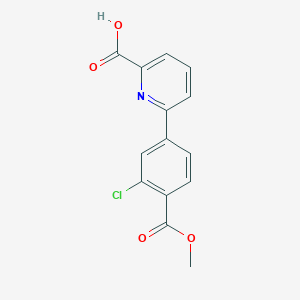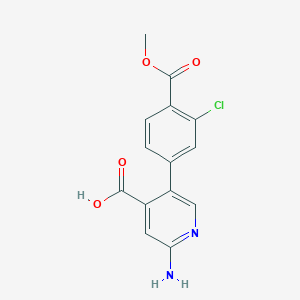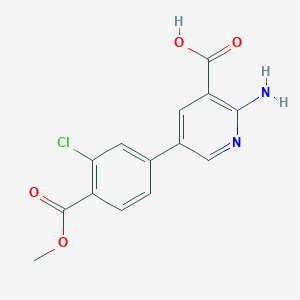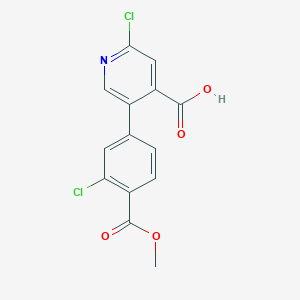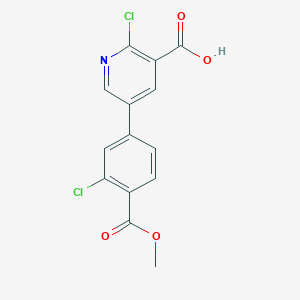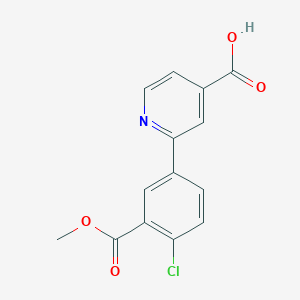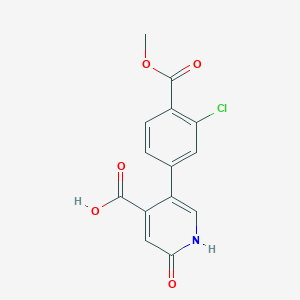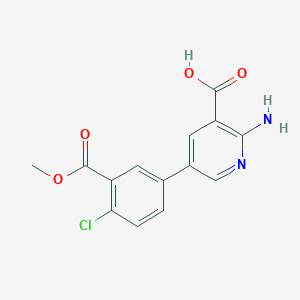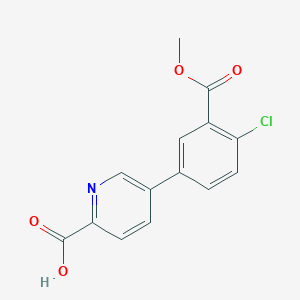
5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid (5-CMPPA) is an organic compound with a wide range of applications in scientific research. It is a small molecule that can effectively modulate the activity of enzymes and other proteins. 5-CMPPA is a white powder that is soluble in water, alcohols, and organic solvents, making it an ideal compound for use in a variety of laboratory experiments. Its unique properties make it a valuable tool for scientists studying the biochemical and physiological effects of various compounds.
Mécanisme D'action
5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% is able to modulate the activity of enzymes and other proteins by binding to their active sites. This binding prevents the enzymes and proteins from carrying out their normal functions, resulting in a decrease in their activity. The exact mechanism by which 5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% modulates the activity of proteins and enzymes is not yet fully understood, but it is thought to involve the formation of covalent bonds between the compound and the active sites of the proteins and enzymes.
Biochemical and Physiological Effects
5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects when used in laboratory experiments. It has been found to modulate the activity of enzymes and other proteins, as well as to have an effect on the expression of certain genes. It has also been found to have an effect on the metabolism of certain compounds, as well as to affect the activity of certain cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a small molecule that is easily soluble in a variety of solvents, making it easy to work with in a variety of experiments. It is also relatively inexpensive and can be synthesized in a variety of ways. Additionally, it is able to modulate the activity of enzymes and other proteins, making it a valuable tool for studying the biochemical and physiological effects of various compounds.
However, there are also some limitations to the use of 5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments. It is not able to modulate the activity of all enzymes and proteins, and it is not able to affect the expression of all genes. Additionally, it is not able to affect the activity of all cell signaling pathways.
Orientations Futures
There are a number of potential future directions for research involving 5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%. One potential direction is the development of new methods for synthesizing the compound. Another potential direction is the study of the effects of the compound on the activity of enzymes and other proteins, as well as the effects on the expression of certain genes. Additionally, further research into the effects of 5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% on the metabolism of certain compounds, as well as its effects on cell signaling pathways, could lead to new insights into the biochemical and physiological effects of various compounds. Finally, the development of new applications for 5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% in scientific research could lead to new discoveries in a variety of fields.
Méthodes De Synthèse
5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized in a variety of ways, though the most common method is the reaction of 4-chloro-3-methoxycarbonylphenylacetic acid and picolinic acid in an organic solvent. This reaction produces a white powder with a purity of 95%. The reaction can be carried out in a variety of solvents, including toluene, ethanol, and acetone. The reaction is usually carried out at room temperature and does not require any special equipment.
Applications De Recherche Scientifique
5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% is used in a variety of scientific research applications, including the study of enzyme and protein activity, the biochemical and physiological effects of various compounds, and the development of new drugs and treatments. It is also used in the study of signal transduction pathways, as it is able to modulate the activity of enzymes and other proteins. 5-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% has been used to study the effects of various compounds on the activity of enzymes and other proteins, as well as to study the biochemical and physiological effects of various compounds.
Propriétés
IUPAC Name |
5-(4-chloro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-6-8(2-4-11(10)15)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSWKJXITGQMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CN=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

